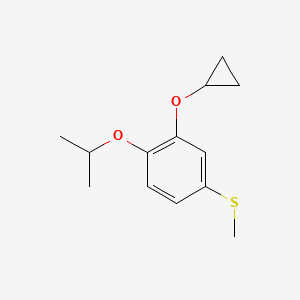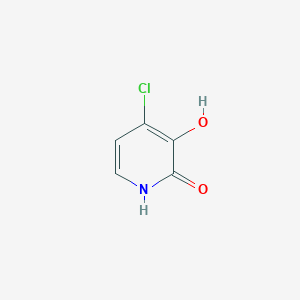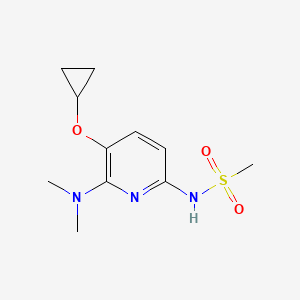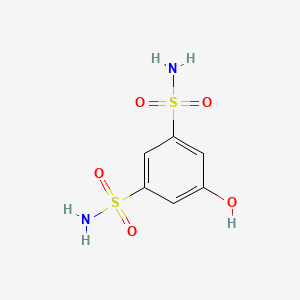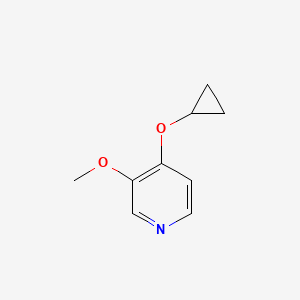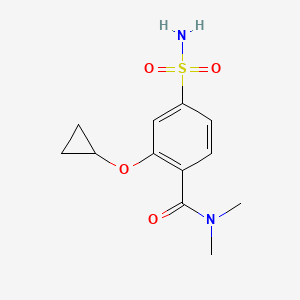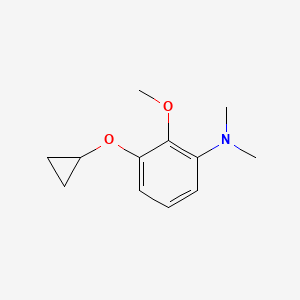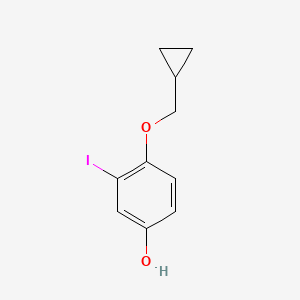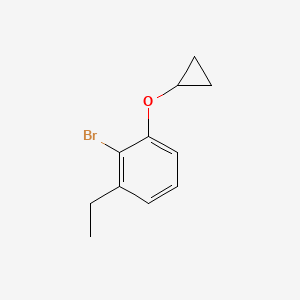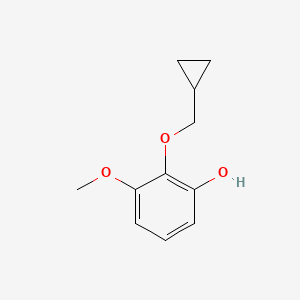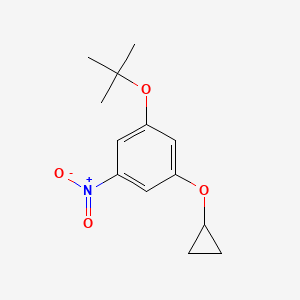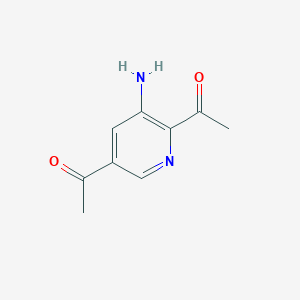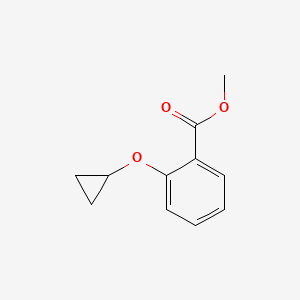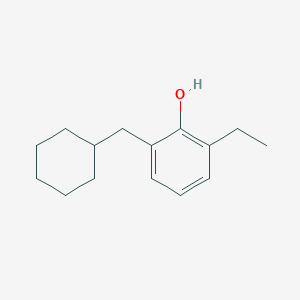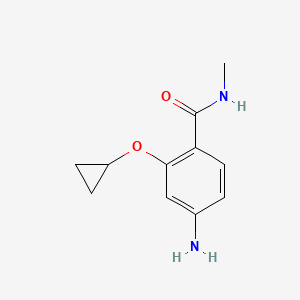
4-Amino-2-cyclopropoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a cyclopropoxy group at the 2-position, and a methyl group attached to the nitrogen atom of the amide. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Nitration: The starting material, 2-cyclopropoxy-N-methylbenzamide, undergoes nitration to introduce a nitro group at the 4-position.
Purification: The product is purified by filtration, extraction with ethyl acetate, and drying over sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc powder and ammonium chloride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
4-Amino-2-cyclopropoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropoxy group may enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in novel ways .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-methylbenzamide: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Cyclopropoxybenzamide: Lacks the amino group, reducing its potential for hydrogen bonding.
N-Methylbenzamide: Lacks both the amino and cyclopropoxy groups, making it a simpler molecule.
Uniqueness
4-Amino-2-cyclopropoxy-N-methylbenzamide is unique due to the combination of the amino group, cyclopropoxy group, and N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-amino-2-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H14N2O2/c1-13-11(14)9-5-2-7(12)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) |
Clave InChI |
FZAFPFAJOZTFEE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


